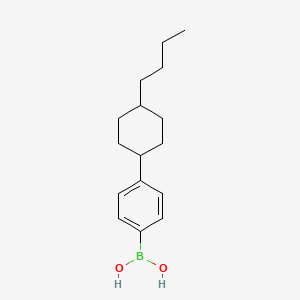

4-(trans-4-Butylcyclohexyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-butylcyclohexyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14,18-19H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPVHVFVQKPDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572953 | |

| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315220-11-2 | |

| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(trans-4-Butylcyclohexyl)phenylboronic acid chemical properties

An In-Depth Technical Guide to 4-(trans-4-Butylcyclohexyl)phenylboronic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional organic compound featuring a rigid phenylboronic acid core and a flexible, non-polar trans-4-butylcyclohexyl substituent. This unique structural combination makes it a highly valuable intermediate in modern synthetic chemistry. While the boronic acid moiety provides a reactive handle for palladium-catalyzed cross-coupling reactions, the butylcyclohexyl group imparts specific physical properties, such as enhanced solubility in organic solvents and the ability to influence the mesogenic (liquid crystalline) phases of larger molecules. This guide offers a comprehensive overview of its chemical properties, core reactivity, and applications, with a focus on its pivotal role in the Suzuki-Miyaura coupling reaction, providing researchers and drug development professionals with a detailed technical resource.

Core Chemical and Physical Properties

The defining characteristics of this compound are summarized below. These properties are fundamental to its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅BO₂ | [1] |

| Molecular Weight | 260.18 g/mol | [1] |

| Appearance | Typically a white to off-white crystalline powder or solid. | |

| Solubility | Generally soluble in polar organic solvents like methanol, and slightly soluble in chloroform and DMSO.[2][3] Its large alkyl group enhances solubility in less polar solvents compared to unsubstituted phenylboronic acid. | |

| Storage | Store in a cool, dark, and dry place under an inert atmosphere. Boronic acids are sensitive to air and moisture and can undergo dehydration to form cyclic boroxine anhydrides.[4] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is crucial for verifying the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for both the aromatic and aliphatic portions of the molecule. Aromatic protons on the phenyl ring will appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the cyclohexyl ring and the butyl chain will produce a series of complex multiplets in the upfield aliphatic region (typically δ 0.8-2.5 ppm). The two hydroxyl protons of the boronic acid group often appear as a broad singlet, which is D₂O exchangeable.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon atom bonded to the boron appearing at a characteristic chemical shift.[5] Multiple signals corresponding to the different carbon environments within the butylcyclohexyl moiety will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:

-

A broad O-H stretching band around 3200-3500 cm⁻¹ for the hydroxyl groups of the boronic acid.

-

C-H stretching vibrations just below 3000 cm⁻¹ for the aliphatic cyclohexyl and butyl groups.

-

Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

A strong B-O stretching band, typically observed around 1350 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under appropriate ionization conditions, the mass spectrum will show a prominent peak corresponding to the molecular ion [M]⁺ or related fragments, such as the loss of water. The fragmentation pattern can provide further structural information.[7]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between sp²-hybridized carbon atoms.[8] The reaction couples an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

The catalytic cycle involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-(trans-4-butylcyclohexyl)phenyl moiety) to the palladium center, displacing the halide. The base is crucial here; it reacts with the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Fig. 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Field-Proven Insights: Causality in Experimental Design

-

Choice of Catalyst: Palladium complexes with phosphine ligands, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly used. The ligands stabilize the Pd(0) state and influence the rates of oxidative addition and reductive elimination. For less reactive halides (e.g., chlorides), more electron-rich and bulky phosphine ligands are often required to promote the initial oxidative addition step.

-

Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a boronate complex ([R-B(OH)₃]⁻). This increases the nucleophilicity of the organic group, making the transfer to the electron-deficient palladium center (transmetalation) kinetically favorable. The choice of base (e.g., CsF, K₂CO₃, Na₂CO₃) can significantly impact reaction efficiency and is often substrate-dependent.[9]

-

Solvent System: A variety of solvents can be employed, often as biphasic mixtures (e.g., toluene/water, THF/water). The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the catalyst and organic substrates. The phase transfer facilitates the interaction between the activated boronate and the palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating workflow for coupling this compound with an aryl bromide.

Caption: Fig. 2: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.1 eq.), the desired aryl bromide (1.0 eq.), and potassium carbonate (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 4:1 Toluene/Water) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of inert gas.

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously. The reaction's progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aryl bromide.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification and Validation: Purify the resulting crude solid or oil via flash column chromatography on silica gel. The structure and purity of the final product should be confirmed by NMR and mass spectrometry.

Applications in Materials Science and Pharmaceuticals

The unique structure of this compound makes it a key building block in several advanced fields:

-

Liquid Crystals: The rigid phenyl core coupled with the flexible butylcyclohexyl tail is a classic design for creating calamitic (rod-shaped) liquid crystals. Molecules derived from this acid are used in liquid crystal displays (LCDs).[10]

-

Organic Electronics: As a building block for biaryl and oligo-aryl structures, it is used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[10]

-

Pharmaceutical Intermediates: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for constructing complex, biologically active molecules.[11] This boronic acid serves as a precursor for introducing the bulky, lipophilic butylcyclohexylphenyl moiety into drug candidates, which can modulate properties like receptor binding and metabolic stability.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

Safety Precautions:

-

Hazard Classification: Phenylboronic acid and its derivatives are generally classified as harmful if swallowed and can cause skin and serious eye irritation.[12] May cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[4]

Storage and Stability:

-

Hygroscopic Nature: Boronic acids are hygroscopic and can absorb moisture from the air.[3]

-

Dehydration: Upon exposure to air or heat, phenylboronic acids can undergo intermolecular dehydration to form a stable, trimeric anhydride known as a boroxine.[14] This process is often reversible upon treatment with water. To ensure reactivity and accurate stoichiometry, it is critical to store the compound in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox).[4]

Conclusion

This compound is a highly versatile and synthetically important building block. Its well-defined reactivity in the Suzuki-Miyaura coupling, combined with the unique physical characteristics imparted by the butylcyclohexyl group, makes it an indispensable tool for chemists in materials science, organic electronics, and pharmaceutical development. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for its successful application in research and development.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026-01-20). Exploring the Potential of [4-(Trans-4-N-Propylcyclohexyl)

- Chem-Impex. 4-tert-Butylphenylboronic acid.

- BLD Pharm. 4-trans(4-n-Butylcyclohexyl)phenylboronicacid.

- Fisher Scientific. 4-(trans-4-Propylcyclohexyl)phenylboronic Acid (contains varying amounts of Anhydride), TCI America.

- ChemScene. (4-(trans-4-Ethylcyclohexyl)phenyl)boronic acid.

- TCI EUROPE N.V. 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid.

- TCI Chemicals. 4-(trans-4-Propylcyclohexyl)phenylboronic Acid.

- ChemicalBook. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) IR Spectrum.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Thermo Fisher Scientific.

- CymitQuimica. 4-(trans-4-Pentylcyclohexyl)phenylboronic acid.

- ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with....

- Carl ROTH.

- SpringerLink. (2020-06-06). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Sigma-Aldrich. (2025-10-15).

- PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.

- Mediterranean Journal of Chemistry. (2017-11-02).

- Sigma-Aldrich. 4-tert-Butylphenylboronic acid = 95.0.

- ResearchGate. (Top) The equilibriums involved when mixing phenylboronic acid 1 with....

- pubs.acs.org. (2004-05-15). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.

- CDH Fine Chemical.

- YouTube. (2011-10-03). Masking Boronic Acids for Suzuki Coupling.

- The Royal Society of Chemistry.

- Theranostics.

- ChemicalBook. Phenylboronic acid(98-80-6)IR1.

- Sigma-Aldrich. 4-(N-Boc-amino)phenylboronic acid = 95.0.

- MDPI. (2019-11-08). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids.

- ChemicalBook. Phenylboronic acid CAS#: 98-80-6.

- PubChem - NIH. 4-tert-Butylphenylboronic acid.

Sources

- 1. 4-trans(4-n-Butylcyclohexyl)phenylboronicacid|BLD Pharm [bldpharm.com]

- 2. d-nb.info [d-nb.info]

- 3. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. researchgate.net [researchgate.net]

Navigating the Safety Landscape of 4-(trans-4-Butylcyclohexyl)phenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the innovative landscape of pharmaceutical research and materials science, arylboronic acids are indispensable building blocks. Among these, 4-(trans-4-Butylcyclohexyl)phenylboronic acid stands out for its utility in creating complex molecules. However, realizing its full potential necessitates a thorough understanding of its safety profile and handling requirements. This technical guide offers a comprehensive overview of the material safety data for this compound, drawing upon data from structurally similar compounds to provide a robust framework for its safe and effective use in the laboratory.

Chemical Identity and Physicochemical Properties

| Property | Anticipated Value/Characteristic | Rationale |

| Molecular Formula | C₁₆H₂₅BO₂ | Based on chemical structure. |

| Molecular Weight | 260.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for many arylboronic acids. |

| Solubility | Likely soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water. | The large, nonpolar butylcyclohexyl group will dominate the solubility profile. |

| Stability | May be hygroscopic and air-sensitive.[1] | Phenylboronic acid is known to be hygroscopic and air-sensitive.[1] The boronic acid moiety is susceptible to dehydration to form boroxines (anhydrides). |

Hazard Identification and Classification

Direct toxicological data for this compound is limited. Therefore, hazard identification is based on the known profiles of the parent compound, phenylboronic acid, and a closer structural analog, cyclohexylboronic acid.

GHS Hazard Classification (Inferred)

Based on available data for analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated:

| Hazard Class | Hazard Category | Hazard Statement | Basis of Classification |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2][3][4] | Phenylboronic acid is classified as Acute Tox. 4.[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] | Cyclohexylboronic acid is classified as causing skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5] | Cyclohexylboronic acid is classified as causing serious eye irritation.[5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[5] | Cyclohexylboronic acid is classified as potentially causing respiratory irritation.[5] |

Visualizing the Hazard Profile

Caption: Inferred GHS Hazard Classification Flowchart.

Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is paramount when working with this compound. The following procedures are based on best practices for handling substituted phenylboronic acids.

3.1. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

| PPE Item | Specifications | Rationale |

| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | Protects against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling. | Prevents skin contact and irritation. |

| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][3] If dust formation is significant, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of airborne particles. |

3.2. Engineering Controls

| Control Measure | Description | Purpose |

| Ventilation | Work should be conducted in a well-ventilated laboratory. A chemical fume hood is highly recommended for all manipulations.[1][3] | To control exposure to airborne dust and potential vapors. |

| Eyewash Stations and Safety Showers | Must be readily accessible in the immediate work area.[1] | For immediate decontamination in case of eye or skin contact. |

3.3. Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is worn and engineering controls are functioning correctly. Review the experimental protocol and have all necessary equipment and reagents ready.

-

Dispensing: Avoid creating dust when weighing or transferring the solid material.[1] Use a spatula and weigh the compound in a fume hood.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

3.4. Storage

| Storage Condition | Recommendation | Justification |

| Container | Keep the container tightly closed in a dry and well-ventilated place.[1] | To prevent moisture absorption and degradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[1] | To minimize oxidation and decomposition. |

| Temperature | Store in a cool place. Refrigeration may be recommended to maintain product quality.[1] | To slow down potential degradation pathways. |

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician immediately.[2] Rinse mouth with water.[1][2] Do NOT induce vomiting. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. |

4.2. Spill Response Protocol

A systematic approach is necessary to safely manage a spill of this compound.

Caption: Spill Response Workflow.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

-

Waste Characterization: Unused or contaminated this compound should be treated as hazardous chemical waste.

-

Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

-

Disposal Vendor: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company for proper disposal procedures. Do not dispose of down the drain or in regular trash.

Conclusion: A Commitment to Safety

While this compound is a valuable tool in chemical synthesis, a proactive and informed approach to safety is non-negotiable. By understanding its potential hazards based on analogous compounds and implementing the robust handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely harness its synthetic utility. Always consult with your institution's safety office for specific guidance and protocols.

References

Sources

A Comprehensive Spectroscopic Guide to 4-(trans-4-Butylcyclohexyl)phenylboronic Acid

Introduction

4-(trans-4-Butylcyclohexyl)phenylboronic acid is a bifunctional organic compound featuring a rigid phenylboronic acid moiety and a flexible, non-polar trans-butylcyclohexyl group. This unique amphiphilic architecture makes it a valuable building block in materials science, particularly in the synthesis of liquid crystals where it contributes to the formation of desired mesophases.[1] Its utility also extends to organic synthesis as a key substrate in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular frameworks.[2]

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead focusing on the causal relationships between the molecule's structure and its spectral signature. We will explore the rationale behind spectral assignments and detail robust, self-validating protocols for data acquisition, ensuring that researchers, scientists, and drug development professionals can confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Correlation

To facilitate a clear discussion of the spectroscopic data, the molecular structure of this compound is presented below with systematic atom numbering. This numbering will be used consistently for all spectral assignments.

Caption: Standard workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it minimizes the formation of cyclic anhydride (boroxine) trimers, which can complicate spectra. [3] * Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Number of Scans (NS): 16 (increase if sample is dilute).

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

-

Number of Scans (NS): 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 240 ppm.

-

-

-

Validation Check:

-

After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the broad singlet attributed to the B(OH)₂ protons validates its assignment.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal. This is a critical step for data integrity.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FT-IR Spectrometer):

-

Spectral Range: 4000 - 650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Mode: Absorbance.

-

-

Validation Check:

-

The final spectrum should be free of atmospheric CO₂ (sharp peaks around 2360 cm⁻¹) and water vapor (sharp, rotational lines in the 3600-3800 cm⁻¹ and 1600-1800 cm⁻¹ regions), indicating a successful background subtraction. The presence of the very broad O-H band and the strong B-O band confirms the integrity of the boronic acid functionality.

-

Conclusion

The structural identity of this compound is unequivocally confirmed by a synergistic analysis of its NMR and IR spectra. The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework, with the 1,4-disubstituted aromatic pattern and distinct aliphatic signals corroborating the connectivity. Crucially, IR spectroscopy provides definitive evidence for the key boronic acid functional group through its characteristic broad O-H and strong B-O stretching vibrations. By following the robust experimental protocols outlined in this guide, researchers can generate high-fidelity data, enabling confident structural verification and quality control for applications ranging from materials science to synthetic chemistry.

References

- (Reference not directly used in text, placeholder for potential future cit

- (Reference not directly used in text, placeholder for potential future cit

-

He, H., & Troya, D. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Analytical Chemistry, 76(10), 2864–2871. Available at: [Link]

-

Wiedemann, J., et al. (2017). Simultaneous Disulfide and Boronic Acid Ester Exchange in Dynamic Combinatorial Libraries. Angewandte Chemie International Edition, 56(32), 9410-9414. (Diagram illustrating boroxine formation available at: [Link])

- (Reference not directly used in text, placeholder for potential future cit

-

Lappert, M. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(10), 1653-1658. Available at: [Link]

-

ResearchGate. Request PDF: Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available at: [Link]

- (Reference not directly used in text, placeholder for potential future cit

- (Reference not directly used in text, placeholder for potential future cit

-

Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available at: [Link]

- (Reference not directly used in text, placeholder for potential future cit

- (Reference not directly used in text, placeholder for potential future cit

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Potential of [4-(Trans-4-N-Propylcyclohexyl)Phenyl]Boronic Acid in Novel Material Development. Available at: [Link]

- (Reference not directly used in text, placeholder for potential future cit

- (Reference not directly used in text, placeholder for potential future cit

Sources

The Aliphatic-Aromatic Interface: A Technical Guide to the Applications of 4-(trans-4-Butylcyclohexyl)phenylboronic Acid in Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the key applications of 4-(trans-4-butylcyclohexyl)phenylboronic acid in modern organic synthesis. This versatile building block, uniquely featuring both a reactive boronic acid moiety and a bulky, non-polar cyclohexyl group, has carved a significant niche in the synthesis of high-performance materials and complex organic molecules. We will delve into its pivotal role in Suzuki-Miyaura cross-coupling reactions, its foundational contribution to the field of liquid crystals, and its emerging potential in medicinal chemistry and organic electronics. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the utilization of this powerful synthetic tool.

Introduction: The Unique Structural Attributes of this compound

At the heart of this compound's utility lies its distinct molecular architecture. The phenylboronic acid group is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity. The true distinguishing feature, however, is the trans-4-butylcyclohexyl substituent. This bulky, aliphatic ring, held in a rigid trans conformation, imparts several crucial properties to the parent molecule and its derivatives:

-

Enhanced Solubility: The non-polar nature of the butylcyclohexyl group often improves solubility in organic solvents, facilitating reaction setup and purification.

-

Steric Influence: The significant steric bulk of the substituent can influence the regioselectivity of reactions and the final conformation of the synthesized molecules.

-

Induction of Mesomorphism: The rigid, elongated shape of the trans-cyclohexyl ring is a key structural motif for inducing liquid crystalline phases (mesophases) in organic molecules.[1]

-

Modulation of Electronic Properties: While primarily an aliphatic group, its presence can subtly influence the electronic properties of the aromatic ring, impacting the performance of organic electronic materials.

This guide will explore how these fundamental characteristics are leveraged across various domains of organic synthesis.

The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of this compound. This palladium-catalyzed cross-coupling of the boronic acid with an organic halide (or triflate) is a powerful method for constructing biaryl structures, which are prevalent in liquid crystals, pharmaceuticals, and organic electronic materials.[2][3]

Mechanistic Rationale

The enduring success of the Suzuki-Miyaura coupling lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions such as homocoupling of the boronic acid.

Experimental Protocol: Synthesis of a Biaryl Compound

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl halide.

Materials:

| Reagent | Molar Eq. | Purity | Supplier Example |

| 4-Bromoanisole | 1.0 | >98% | Sigma-Aldrich |

| This compound | 1.1 | >97% | TCI Chemicals |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.02 | 99% | Strem Chemicals |

| Sodium Carbonate (Na₂CO₃) | 2.0 | >99.5% | Fisher Scientific |

| Toluene | - | Anhydrous | Acros Organics |

| Ethanol | - | 200 Proof | Decon Labs |

| Water | - | Deionized | - |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg) and this compound (1.1 mmol, 286 mg).

-

Solvent and Base Addition: Add toluene (20 mL), ethanol (5 mL), and an aqueous solution of sodium carbonate (2.0 M, 2.0 mmol, 1.0 mL).

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to remove oxygen.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.

Application in Liquid Crystal Synthesis

The synthesis of liquid crystals (LCs) is a primary application of this compound. The rigid, rod-like structure imparted by the trans-cyclohexyl ring is a key feature for promoting the formation of nematic and other mesophases.[4][5] Molecules containing this moiety often exhibit a wide nematic range and are crucial components in liquid crystal displays (LCDs).

Structure-Property Relationship

The introduction of the 4-(trans-4-butylcyclohexyl)phenyl group into a molecule significantly influences its mesomorphic properties. The butylcyclohexyl group, being non-aromatic and flexible in its alkyl chain, contributes to a lower melting point and a broader liquid crystal phase range compared to purely aromatic analogues.[1][6] The overall elongated and rigid structure is maintained, which is essential for the anisotropic properties required for liquid crystallinity.

Representative Liquid Crystal Properties

The following table presents representative data for liquid crystals containing the 4-(trans-4-alkylcyclohexyl)phenyl core, illustrating the effect of the alkyl chain length on the mesomorphic properties.

| Alkyl Group (R) | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (Clearing Point, °C) |

| Propyl | 30 | 70 |

| Butyl | 12 | 80 |

| Pentyl | 24 | 80.5 |

Note: Data is representative and compiled from various sources for structurally similar compounds. Specific values can vary based on the full molecular structure.

Emerging Applications in Medicinal Chemistry and Drug Discovery

While less established than its role in materials science, the 4-(trans-4-butylcyclohexyl)phenyl moiety is of growing interest in medicinal chemistry. Boronic acids, in general, are recognized as important pharmacophores and have been incorporated into approved drugs.[7][8] The lipophilic and rigid nature of the butylcyclohexylphenyl group can be exploited to enhance binding to specific biological targets and improve pharmacokinetic properties.

Rationale for Use in Drug Design

The incorporation of the 4-(trans-4-butylcyclohexyl)phenyl group into a drug candidate can:

-

Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Provide a Rigid Scaffold: The defined geometry of the trans-cyclohexyl ring can help to lock the molecule into a bioactive conformation, improving binding affinity for a target receptor or enzyme.

-

Serve as a Bioisostere: This group can act as a bioisostere for other cyclic or aromatic systems, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape.[7]

Phenylboronic acid-based structures, in general, have been investigated for their potential in developing targeted drug delivery systems, particularly for cancer therapy, due to their affinity for sialic acid residues that are often overexpressed on cancer cells.[9][10]

Applications in Organic Electronics

The unique combination of a conjugated phenyl system and a bulky, insulating aliphatic group makes this compound a valuable building block for organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).

Role in OLED Materials

In OLEDs, materials derived from this boronic acid can be used in:

-

Host Materials: The bulky cyclohexyl groups can help to prevent the aggregation of emissive guest molecules, reducing concentration quenching and improving the efficiency and lifetime of the device.

-

Hole Transport Layers (HTLs): The phenyl group can participate in charge transport, while the aliphatic moiety can be used to tune the material's morphology and solubility for solution-based processing.

-

Emissive Layer (EML): As part of a larger conjugated system, it can contribute to the core of a blue or deep-blue emitter, where stability and color purity are paramount.[2]

The ability to synthesize complex organic semiconductors with tailored properties is a significant advantage of using versatile building blocks like this compound.[2]

Conclusion

This compound stands out as a uniquely versatile reagent in organic synthesis. Its bifunctional nature, combining the reactive potential of a boronic acid with the structure-directing and property-modifying influence of a trans-butylcyclohexyl group, has made it an indispensable tool in the creation of advanced functional materials. From the ubiquitous liquid crystal displays that shape our interaction with technology to the frontiers of medicinal chemistry and organic electronics, the impact of this molecule is both profound and expanding. The continued exploration of its synthetic potential promises to yield even more innovative materials and molecules in the years to come.

References

-

MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1357. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Potential of [4-(Trans-4-N-Propylcyclohexyl)Phenyl]Boronic Acid in Novel Material Development. Available from: [Link]

-

SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 273-278. Available from: [Link]

-

ResearchGate. (2009). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals, 508(1), 123-132. Available from: [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

Elsevier. (2023). Structure-Property relationships of emulsifiers for liquid crystal formation. Current Opinion in Colloid & Interface Science, 67, 101736. Available from: [Link]

-

PubMed. (2002). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 4(11), 1863-1866. Available from: [Link]

-

PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(39), 5349-5369. Available from: [Link]

-

RSC Publishing. (2023). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Materials Advances, 4, 5083-5100. Available from: [Link]

-

Beilstein Journals. (2016). Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Beilstein Journal of Organic Chemistry, 12, 1968-1977. Available from: [Link]

-

LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1064. Available from: [Link]

-

PMC - NIH. (2021). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Molecules, 26(10), 2994. Available from: [Link]

-

ResearchGate. (2013). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Phase Transitions, 86(10), 1031-1041. Available from: [Link]

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available from: [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

-

ResearchGate. (2018). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. Available from: [Link]

-

PMC - PubMed Central. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(10), 1044. Available from: [Link]

-

PubChem. (n.d.). 4-(trans-4-propylcyclohexyl)phenylboronic acid. Available from: [Link]

-

Exaly. (n.d.). Novel fluorinated liquid crystals. Part 9. - Synthesis and mesomorphic properties of 4-(n-Alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6- tetrafluorophenyl)ethynyl]benzoates. Available from: [Link]

Sources

- 1. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

- 6. Structure-Property relationships of emulsifiers for liquid crystal formation | [connect.in-cosmetics.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-(trans-4-Butylcyclohexyl)phenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are working with sterically demanding substrates, particularly 4-(trans-4-butylcyclohexyl)phenylboronic acid. The bulky, three-dimensional nature of the cyclohexyl group presents unique challenges to achieving high yields and purity. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate?

The primary difficulty arises from steric hindrance. The bulky trans-4-butylcyclohexyl group shields the boronic acid moiety, which can significantly slow down the crucial transmetalation step in the catalytic cycle.[1][2][3] This step involves the transfer of the aryl group from boron to the palladium center. When this process is slow, side reactions can become more prominent, leading to lower yields of the desired product.

Q2: What is the fundamental role of the base in the Suzuki-Miyaura coupling?

The base is not merely a spectator; it is essential for activating the boronic acid.[4][5] It reacts with the boronic acid to form a more nucleophilic borate species (e.g., [Ar-B(OH)₃]⁻).[5][6] This "ate" complex is much more reactive and readily transfers its organic group to the palladium(II) center during transmetalation.[4][5] The choice and strength of the base are critical parameters that directly influence the reaction rate and outcome.

Q3: My go-to catalyst, Pd(PPh₃)₄, is giving poor results. Why?

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic catalyst but is often inefficient for sterically hindered substrates.[2] Its triphenylphosphine ligands are not bulky or electron-donating enough to facilitate the challenging oxidative addition and reductive elimination steps required for these molecules. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are designed to overcome these limitations and are highly recommended.[1][2]

Q4: What are the most common side reactions I should be aware of?

With challenging substrates, two side reactions are particularly common:

-

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excess water, strong base, or prolonged heating and results in the formation of 4-butyl-1-phenylcyclohexane as a byproduct.[7]

-

Homocoupling: This is the formation of a symmetrical biaryl from two molecules of the boronic acid (in this case, 4',4''-bis(trans-4-butylcyclohexyl)-1,1'-biphenyl). This can be mediated by the palladium catalyst, especially in the presence of oxygen or if the palladium(0) catalyst is not efficiently generated.[8][9][10]

Troubleshooting Guide: From Low Yields to High Success

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My reaction shows low to no conversion of the starting materials.

This is the most common issue and usually points to a suboptimal catalyst system or reaction conditions.

The steric bulk of the substrate requires a highly active catalyst. The key is to use a ligand that promotes the formation of a reactive, monoligated L-Pd(0) species, which more readily undergoes oxidative addition.[1]

Solution: Employ Modern Ligand Systems

Switch from traditional ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These are commercially available and have a proven track record with hindered substrates.[1][2][11]

| Ligand Type | Examples | Key Advantages for Hindered Substrates |

| Buchwald Ligands | SPhos, XPhos, RuPhos | Promote fast oxidative addition and reductive elimination; stabilize the active Pd(0) species.[1] |

| NHC Ligands | IPr, IMes | Form very stable and highly active palladium complexes; excellent for challenging couplings.[4] |

| Other Bulky Ligands | AntPhos, Di-(1-adamantyl)-n-butylphosphine | Specifically designed for high reactivity and stability in cross-coupling reactions.[12][13] |

Actionable Step: Screen a panel of ligands. A good starting point is to test SPhos or XPhos with a suitable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

The base must be strong enough to form the borate complex but not so harsh that it causes degradation of the starting materials or catalyst.

Solution: Optimize the Base

For sterically hindered couplings, moderately strong inorganic bases are often the most effective.

| Base | Strength | Common Solvents | Comments |

| K₃PO₄ | Moderate | Dioxane, Toluene, THF | An excellent first choice. Often used with water.[1][14] |

| Cs₂CO₃ | Strong | Dioxane, DMF | More soluble than K₂CO₃; very effective but more expensive.[15] |

| K₂CO₃ | Moderate | Dioxane, Toluene | A standard choice, but can be less effective than K₃PO₄ for hindered cases.[16] |

| KF | Mild | THF | Useful if your substrate has base-labile functional groups.[4] |

Actionable Step: If K₂CO₃ fails, switch to K₃PO₄ or Cs₂CO₃. Use 2-3 equivalents relative to the limiting reagent.

The reaction medium and energy input are critical for overcoming the activation barriers associated with hindered substrates.

Solution: Select Appropriate Solvents and Optimize Temperature

Aprotic polar solvents are generally preferred. The addition of a small amount of water is often necessary to solubilize the base and facilitate borate formation.[14][17]

-

Recommended Solvents: 1,4-Dioxane, Toluene, or THF, typically with a small amount of water (e.g., a 10:1 or 4:1 solvent:water ratio).[14][16]

-

Temperature: Hindered couplings often require elevated temperatures (80-110 °C).[15] If thermal degradation is a concern, microwave irradiation can be an excellent alternative to achieve high temperatures with shorter reaction times.[16]

Actionable Step: Start with 1,4-dioxane/water (10:1) at 100 °C. If the reaction is sluggish, consider increasing the temperature or switching to a sealed vessel or microwave reactor.

Problem 2: I am forming a significant amount of a biaryl byproduct derived from the boronic acid.

This indicates that homocoupling of the this compound is occurring.

Homocoupling can occur when two molecules of the boronic acid react with a Pd(II) species.[9] This is exacerbated if the active Pd(0) catalyst is oxidized back to Pd(II) by residual oxygen in the reaction vessel.[8]

Solution: Ensure Rigorous Inert Atmosphere

The most effective way to prevent homocoupling is to scrupulously remove oxygen from the reaction mixture.

Actionable Steps:

-

Degas Your Solvents: Before use, thoroughly degas the solvent/water mixture by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes.[15]

-

Use Schlenk Technique: Assemble your reaction under a positive pressure of an inert gas. Add all solid reagents, then purge the vessel with vacuum and backfill with inert gas (repeat 3 times) before adding the degassed solvents via syringe.

-

Use a Pd(0) Precatalyst: Using a precatalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the amount of Pd(II) available for homocoupling compared to starting with Pd(OAc)₂.

Problem 3: My mass spectrum shows a significant peak corresponding to the loss of the boronic acid group (protodeboronation).

This side reaction consumes your valuable starting material and reduces the overall yield.

The C-B bond can be susceptible to cleavage under the reaction conditions, especially with prolonged heating or in the presence of excess aqueous base.[7]

Solution 1: Use a Boronic Ester

Boronic acids can be converted to more stable boronate esters, such as pinacol or MIDA esters. These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low and minimizing degradation.[7][18]

Solution 2: Minimize Reaction Time and Water Content

-

Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

-

Use the minimum amount of water necessary for the reaction to proceed efficiently. Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can also be explored.[13]

Actionable Step: If protodeboronation is a persistent issue, consider synthesizing the neopentyl glycol or pinacol boronate ester of this compound and using it directly in the coupling reaction.[13]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps. For hindered substrates like this compound, the Transmetalation step is often rate-limiting.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

General Experimental Protocol for Optimization

This protocol provides a robust starting point for coupling this compound with an aryl halide (Ar-X).

Materials:

-

Aryl halide (Ar-X) (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4.5 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Schlenk flask or microwave vial equipped with a magnetic stir bar

Procedure:

-

Vessel Preparation: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Solvent Preparation: In a separate flask, prepare a 10:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by bubbling argon through it for 30-45 minutes.

-

Reaction Setup: Add the degassed solvent mixture to the Schlenk flask containing the solid reagents via an airtight syringe. The total solvent volume should provide a concentration of the aryl halide around 0.1 M.

-

Heating and Monitoring: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously. Monitor the reaction progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

-

Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Bardera, T. J., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4684–4696. Retrieved from [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 8(4), 3125–3135*. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663*. Retrieved from [Link]

-

McMullen, J. P., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 24(3), 743-747. Retrieved from [Link]

-

Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

The CheMist's CookBook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

-

LeBlond, C. R., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 9(2), 157–160. Retrieved from [Link]

-

Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(13), 2921-2926. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Mitchell, D., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 78(10), 5034–5039. Retrieved from [Link]

-

ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

-

Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Retrieved from [Link]

-

Myers Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

-

ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pcliv.ac.uk [pcliv.ac.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Yoneda Labs [yonedalabs.com]

- 18. m.youtube.com [m.youtube.com]

Technical Support Center: Purification Strategies for Suzuki Coupling Products Derived from 4-(trans-4-Butylcyclohexyl)phenylboronic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(trans-4-butylcyclohexyl)phenylboronic acid and its derivatives. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered after Suzuki-Miyaura cross-coupling reactions. As your virtual application scientist, I will explain the causality behind experimental choices, ensuring you can adapt these protocols to your specific needs with confidence.

The bulky, non-polar nature of the 4-(trans-4-butylcyclohexyl)phenyl moiety imparts specific physicochemical properties to its derivatives, making them highly valuable in materials science (e.g., liquid crystals) and medicinal chemistry. However, these same properties can introduce unique challenges in separating the desired product from structurally similar impurities. This guide provides a logical, troubleshooting-focused approach to achieving high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy.

Q1: What is the very first step I should take to purify my crude reaction mixture from a Suzuki coupling?

A: The first and most critical step is a well-designed aqueous workup. The goal is to remove the inorganic salts (e.g., phosphates, carbonates), the base, and any highly polar byproducts before proceeding to chromatographic or crystallization steps. A typical workup involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing sequentially with water, a weak acid (e.g., 1M HCl, only if the product is base-sensitive), and finally a saturated brine solution to facilitate phase separation. This initial bulk purification simplifies all subsequent steps.

Q2: My desired product is expected to be very non-polar and lipophilic. What's a good starting point for purification?

A: For highly non-polar compounds, which are typical for derivatives of this compound, flash column chromatography on normal-phase silica gel is the most common and effective method. Start with a low-polarity eluent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient. The high lipophilicity of your product means it will likely elute with a very low percentage of the more polar solvent. Recrystallization from a biphasic solvent system (e.g., dissolving in a minimal amount of a good solvent like dichloromethane and adding a poor solvent like methanol or hexane until turbidity appears) is also a powerful technique for obtaining crystalline, high-purity solids.

Q3: How can I identify the common impurities in my crude product?

A: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

-

TLC: Co-spot your crude mixture alongside your starting materials (the boronic acid and the aryl halide). This will quickly show if any unreacted starting materials remain. Homocoupled byproducts often have Rf values very close to the desired product.

-

¹H NMR: Look for characteristic signals. Unreacted this compound will have distinct aromatic protons adjacent to the boronic acid group. The protodeborylated byproduct, 4-butylcyclohexylbenzene, will show a simpler aromatic pattern. The presence of palladium can sometimes be inferred from broad signals or a baseline "rolling" in the NMR spectrum.

Q4: What are boroxines, and how do they affect my purification?

A: Boroxines are stable, cyclic trimeric anhydrides that form from the dehydration of three boronic acid molecules.[1][2] This process is reversible and can be promoted by heat or azeotropic removal of water.[2][3] If your reaction is run under anhydrous conditions or if you rotovap your crude product for an extended period, a significant portion of the unreacted boronic acid may exist as its boroxine. Boroxines are less polar than their corresponding boronic acids and can complicate chromatographic separation. During an aqueous workup or on a silica gel column (which contains water), the boroxine will slowly hydrolyze back to the boronic acid, potentially causing streaking or broad peaks.[4]

Section 2: Troubleshooting Guide: Common Purification Issues

This guide uses a problem-and-solution format to address specific experimental challenges.

Problem 1: Residual Boronic Acid Contamination

Q: My NMR and LC-MS data clearly show the presence of unreacted this compound. Standard chromatography is not providing baseline separation. How can I remove it?

A: Rationale and Solution

Boronic acids are weak Lewis acids with a pKa around 9.[1] This acidic character is the key to their removal. While your desired biaryl product is neutral, the boronic acid can be deprotonated to form a water-soluble boronate salt. A targeted liquid-liquid extraction is highly effective.

-

Causality: By washing your organic solution with a basic aqueous solution (e.g., 1-2 M NaOH), you selectively convert the boronic acid impurity into its sodium boronate salt.[5] This salt has high water solubility and will partition into the aqueous phase, leaving your neutral desired product in the organic layer. This is often more effective than chromatography for removing large amounts of boronic acid.

See Protocol 2 for a detailed step-by-step methodology.

Problem 2: Palladium Catalyst Contamination

Q: My final product, even after chromatography, is a grey, black, or off-white solid, indicating palladium residue. How do I obtain a pure, white compound?

A: Rationale and Solution

Palladium contamination is a common issue in cross-coupling chemistry and is unacceptable for pharmaceutical applications.[6] The residue can be either finely dispersed Pd(0) black or soluble Pd(II) complexes.

-

Causality & Tiered Approach:

-

Bulk Removal (Pd(0)): Before concentration, pass the crude organic solution through a plug of Celite®.[7][8] The Celite has a high surface area and porous structure that effectively adsorbs insoluble palladium black. This is a simple, inexpensive first step.

-

Trace Removal (Soluble Pd): If color persists, it indicates soluble palladium species. After the initial workup, the crude product can be dissolved and passed through a short plug of silica gel. The polar silica can adsorb many palladium complexes.[7]

-

API-Grade Purity: For drug development, stringent removal is necessary. Use commercially available metal scavengers. These are functionalized silica gels or polymers (e.g., with thiol groups) that have a very high affinity for palladium and can reduce levels to the ppm range.

-

Problem 3: Separation of Homocoupled Byproducts

Q: I have a significant byproduct with a mass corresponding to the dimer of my boronic acid or aryl halide. Its polarity is very similar to my product, making separation difficult.

A: Rationale and Solution

Homocoupling is a frequent side reaction in Suzuki couplings.[9] The resulting symmetrical biaryl byproducts often have very similar polarity and solubility to the desired unsymmetrical product, representing a significant purification challenge.

-

Causality & Optimization:

-

Chromatography: This requires optimizing your column chromatography. Use a long column with a very shallow solvent gradient to maximize resolution. Sometimes, switching the stationary phase from silica gel to alumina can alter the selectivity and improve separation. For very non-polar compounds, reversed-phase (C18) chromatography with a solvent system like methanol/water or acetonitrile/water may provide a different separation profile.[10]

-

Recrystallization: This is often the most powerful method for separating closely related compounds. The key is to find a solvent system where the desired product has slightly lower solubility than the impurity, especially upon cooling. Meticulous screening of solvents is required.

-

See Protocol 4 for a guide to recrystallization.

Data Presentation: Solvent Systems for Chromatography

The table below provides starting points for chromatographic separation of non-polar biaryls.

| Stationary Phase | Eluent System (Starting Gradient) | Target Impurities | Rationale |

| Silica Gel | 100% Hexane -> 5% Ethyl Acetate in Hexane | Homocoupled products, less polar impurities | Standard choice for non-polar compounds. The butylcyclohexyl group ensures strong retention in non-polar solvents. |

| Alumina (Neutral) | 100% Hexane -> 2% Diethyl Ether in Hexane | Acid-sensitive products or boronic acid | Alumina is less acidic than silica and can prevent degradation of sensitive compounds. It offers different selectivity. |

| Reversed-Phase (C18) | 95% Methanol / 5% Water -> 100% Methanol | Polar impurities, boronic acid | The most non-polar compound (your product) will elute last. Good for removing more polar starting materials. |

Section 3: Standardized Purification Protocols

Protocol 1: General Post-Suzuki Aqueous Workup

-

Cool Reaction: Allow the reaction mixture to cool to room temperature.

-

Dilute: Dilute the mixture with a 3-5x volume of an appropriate organic solvent (e.g., Ethyl Acetate, Toluene, or Dichloromethane).

-

Filter (Optional but Recommended): Filter the diluted mixture through a pad of Celite® to remove the bulk of the palladium catalyst. Wash the pad with additional organic solvent.

-

Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:

-

1x volume of deionized water.

-

1x volume of saturated aqueous sodium bicarbonate (if the reaction was acidic).

-

1x volume of saturated brine.

-

-

Dry and Concentrate: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Selective Basic Extraction for Boronic Acid Removal

This protocol should be performed after the initial aqueous workup (Protocol 1) if boronic acid is still present.

-

Dissolve: Dissolve the crude product in a water-immiscible organic solvent (e.g., Diethyl Ether or Ethyl Acetate).

-

Extract with Base: Transfer to a separatory funnel and extract three times with 1M Sodium Hydroxide (NaOH) solution.[5] The aqueous layers will contain the sodium boronate salt.

-

Back-Wash: Combine the organic layers and wash once with saturated brine to remove residual NaOH.

-

Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, now free of boronic acid.

Protocol 3: Flash Column Chromatography for Non-Polar Biaryls

-

Prepare Column: Pack a glass column with silica gel as a slurry in 100% hexane.

-

Load Sample: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the prepared column.

-

Elute: Begin elution with 100% hexane. Gradually increase the polarity by adding small increments of ethyl acetate (e.g., 0.5%, 1%, 2%, 5%).

-

Collect Fractions: Collect fractions and monitor by TLC to identify and combine those containing the pure product.

-

Concentrate: Concentrate the pure fractions under reduced pressure.

Section 4: Visual Guides & Workflows

Diagram 1: General Purification Workflow

This diagram outlines the typical sequence of steps for purifying a Suzuki coupling product.

Caption: Standard purification workflow after a Suzuki reaction.

Diagram 2: Troubleshooting Decision Tree

This flowchart helps diagnose common issues and select the appropriate purification method.

Caption: Decision tree for troubleshooting purification challenges.

References

-

Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?". ResearchGate. [Link]

- Biocon Ltd. (2005). Process for purification of boronic acid and its derivatives.

-

D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (Note: While a specific link for this article isn't in the search results, the general principle of using boronic acids in complex syntheses is well-established). A related article on deprotection methods is available: El-Batta, A., et al. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. [Link]

-

Khlebnikov, V. (2016). Answer to "Can I remove boronic acid using Work up process?". ResearchGate. [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Explained. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]

-

Reddit user discussion. (2017). Purification of boronic acids?. r/chemistry. [Link]

-

Gandeepan, P. (2013). Answer to "How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?". ResearchGate. [Link]

-

Reddit user discussion. (2023). HELP: Purifying boronic acids sucks. r/chemistry. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

McKee, M. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]

-

Ishihara, K., et al. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules. [Link]

-

Kumar, A. (2017). Answer to "How to remove palladium catalyst from reaction mixture?". ResearchGate. [Link]

-

Atodiresei, I., & Schiffers, I. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. reddit.com [reddit.com]

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-(trans-4-Butylcyclohexyl)phenylboronic Acid

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-(trans-4-Butylcyclohexyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this sterically demanding substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

The bulky trans-4-butylcyclohexyl group on the phenylboronic acid presents unique steric challenges that can impede the catalytic cycle, often leading to low yields and side product formation.[1] This guide will equip you with the knowledge to rationally select catalysts, ligands, and reaction conditions to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My reaction yield is very low, or I'm only recovering starting materials. What are the primary causes?

Answer: Low or no conversion when using a sterically hindered substrate like this compound is a common challenge. The primary bottleneck is often a slow or inefficient catalytic cycle due to steric hindrance.[1] Let's break down the potential causes and solutions:

-

Suboptimal Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates. The bulky butylcyclohexyl group can prevent the palladium center from efficiently undergoing the key steps of oxidative addition and reductive elimination.[1]

-